molecular formula C36H51D17O4 B1164182 12-OAHSA-d17

12-OAHSA-d17

Cat. No. B1164182
M. Wt: 582
InChI Key: OCHJVQODRYVDAA-QVXTUTMISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

12-OAHSA-d17 contains 17 deuterium atoms at the 11, 11/', 12, 12/', 13, 13/', 14, 14/', 15, 15/', 16, 16/', 17, 17/', 18, 18, and 18 positions. It is intended for use as an internal standard for the quantification of 12-OAHSA by GC- or LC-mass spectrometry. Branched fatty acid esters of hydroxy fatty acids (FAHFAs) are newly identified endogenous lipids regulated by fasting and high-fat feeding and associated with insulin sensitivity. Structurally, these esters are comprised of a C-16 or C-18 fatty acid (e.g., palmitoleic, palmitic, oleic, or stearic acid) linked to either a C-16 or C-18 hydroxy substituent. 12-OAHSA is a FAHFA in which oleic acid is esterified at the 12th carbon of hydroxy stearic acid. Among the FAHFA family members, OAHSAs are the most abundantly expressed in the serum of glucose tolerant AG4OX mice, which overexpress the Glut4 glucose transporter specifically in adipose tissue.

properties

Molecular Formula

C36H51D17O4

Molecular Weight

582

InChI

InChI=1S/C36H68O4/c1-3-5-7-9-10-11-12-13-14-15-16-17-22-25-29-33-36(39)40-34(30-26-8-6-4-2)31-27-23-20-18-19-21-24-28-32-35(37)38/h13-14,34H,3-12,15-33H2,1-2H3,(H,37,38)/b14-13-/i1D3,3D2,5D2,7D2,9D2,10D2,11D2,12D2

InChI Key

OCHJVQODRYVDAA-QVXTUTMISA-N

SMILES

OC(CCCCCCCCCCC(OC(CCCCCCC/C=CC([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])[2H])=O)CCCCCC)=O

synonyms

11-carboxy-1-hexylundecyl ester-9Z-octadecenoic-11,11/',12,12/',13,13/',14,14/',15,15/',16,16/',17,17/',18,18,18-d17 acid

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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